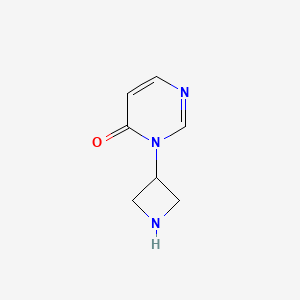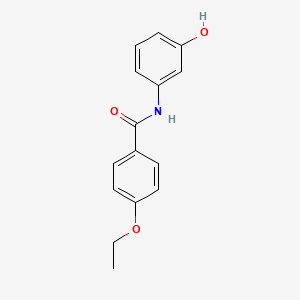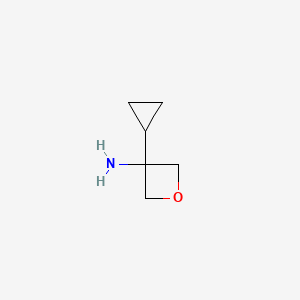
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester is a chemical compound with the molecular formula C8H16Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of carbamic acid and bis(2-chloroethyl)aminomethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester typically involves the reaction of bis(2-chloroethyl)amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.
Acids and Bases: Hydrolysis reactions typically involve acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Hydrolysis Products: Hydrolysis of the ester group yields carbamic acid derivatives.
Substitution Products: Nucleophilic substitution reactions produce various substituted derivatives.
Scientific Research Applications
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, N-nitroso-N-propyl-, ethyl ester
- Ethyl N,N-bis(2-chloroethyl)carbamate
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester is unique due to its specific structure, which combines the properties of carbamic acid and bis(2-chloroethyl)aminomethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
58050-43-4 |
|---|---|
Molecular Formula |
C8H16Cl2N2O2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
ethyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C8H16Cl2N2O2/c1-2-14-8(13)11-7-12(5-3-9)6-4-10/h2-7H2,1H3,(H,11,13) |
InChI Key |
YGUBDZVZXJLCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)

![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)






